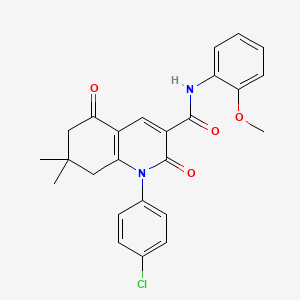![molecular formula C19H17ClN2O2S B6018133 2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6018133.png)
2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(2-chlorophenoxy)propyl]thio}-6-phenyl-4(3H)-pyrimidinone, commonly known as CPPT, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CPPT is a pyrimidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
科学的研究の応用
CPPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects. CPPT has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
作用機序
The mechanism of action of CPPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer. CPPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CPPT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
CPPT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CPPT has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, CPPT has been shown to exhibit antitumor effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
CPPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. CPPT has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, CPPT also has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and side effects are not fully understood. In addition, CPPT is not widely available, and its cost may limit its use in some experiments.
将来の方向性
CPPT has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Studying the long-term toxicity and side effects of CPPT in animal models and humans.
2. Investigating the potential use of CPPT in combination with other drugs for the treatment of cancer and other diseases.
3. Studying the pharmacokinetics and pharmacodynamics of CPPT to optimize dosing and administration.
4. Investigating the potential use of CPPT in the prevention and treatment of oxidative stress-related disorders.
5. Studying the potential use of CPPT in the treatment of inflammatory bowel disease and other inflammatory disorders.
In conclusion, CPPT is a synthetic compound that exhibits a wide range of biological activities and has potential therapeutic applications. Its mechanism of action is well understood, and it has been extensively studied in vitro and in vivo. CPPT has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of CPPT and optimize its use in the treatment of various diseases.
合成法
CPPT can be synthesized using a multistep process that involves the reaction of 2-chlorophenol with 3-chloropropylthiol in the presence of a base to obtain the intermediate 2-chlorophenoxypropylthiol. The intermediate is then reacted with ethyl acetoacetate and ammonium acetate to obtain the final product, CPPT. The synthesis method has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
2-[3-(2-chlorophenoxy)propylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-15-9-4-5-10-17(15)24-11-6-12-25-19-21-16(13-18(23)22-19)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFCUMNVEPDVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6018067.png)
amino]propyl}sulfamate](/img/structure/B6018071.png)
![N-(4-fluorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6018072.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
![1-[(2-chlorobenzoyl)amino]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B6018085.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6018098.png)
![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(2-chlorobenzyl)-2-pyrrolidinone](/img/structure/B6018099.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dichlorobenzamide](/img/structure/B6018107.png)
![3-[2-(2,5-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6018121.png)
![(3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B6018129.png)
![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 4-(dimethylamino)-2-methoxy-5-nitrobenzoate hydrochloride hydrate](/img/structure/B6018149.png)
![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)